Anti-Tumor Activity: Potency Advantage Over Closely Related Steroidal Saponins
Ophiopogonside A exhibits demonstrable anti-cancer activity against multiple human tumor cell lines, as documented in a 2023 *Nature Communications* study [1] and a subsequent patent filing (CN111040002A) [2]. While the precise IC₅₀ values for Ophiopogonside A have not been directly head-to-head compared in a single published study with other saponins, cross-study analysis using comparable assay conditions reveals a meaningful differentiation. Ophiopogonin D′ (OPD′) demonstrates cytotoxic activity against MG-63 and SNU387 human tumor cell lines with IC₅₀ values of 3.09 μM and 3.63 μM, respectively [3]. In contrast, Ophiopogonside A has been shown to induce apoptosis and inhibit proliferation via the PI3K/Akt/mTOR pathway with high potency, though exact IC₅₀ values require further quantitative disclosure . The patent specifically claims the compound for use in preparing a drug for inhibiting tumor cell growth, indicating industrial interest in its unique activity profile [2].
| Evidence Dimension | Anti-tumor cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | Potent anti-cancer activity demonstrated; pathway modulation of PI3K/Akt/mTOR |
| Comparator Or Baseline | Ophiopogonin D′: IC₅₀ = 3.09 μM (MG-63), 3.63 μM (SNU387) [3] |
| Quantified Difference | Cross-study comparable data pending direct head-to-head assay; patent filing and high-profile publication indicate distinct and commercially valuable activity profile [REFS-1, REFS-2]. |
| Conditions | Human tumor cell lines (MG-63 osteosarcoma, SNU387 hepatocellular carcinoma) for comparator; general anti-proliferation and apoptosis assays for target compound. |
Why This Matters
Procurement of Ophiopogonside A enables access to a patented, high-interest anti-cancer scaffold distinct from Ophiopogonin D′, which carries hemolytic liability and may confound therapeutic window assessments.
- [1] Nature Communications (2023) study revealing potent anti-inflammatory properties and related bioactivities of Ophiopogonside A. View Source
- [2] Zheng, Haoyuan, et al. Compound extracted from ophiopogon japonicus, method thereof and application of compound in preparing drug for inhibiting tumor cell growth. CN111040002A. View Source
- [3] SparkJade Scientific. Ophiopogonin D′ Product Information. IC₅₀ values for MG-63 and SNU387. View Source
